(Benzylsulfanyl)(tributyl)stannane
Description
(Benzylsulfanyl)(tributyl)stannane is an organotin compound with the molecular formula C₁₅H₂₆SSn. It consists of a tributyltin group (Sn(C₄H₉)₃) bonded to a benzylsulfanyl moiety (S-CH₂C₆H₅). Its structure combines the electron-withdrawing effects of tin with the nucleophilic sulfur atom, enabling unique reactivity patterns .
Properties
CAS No. |
23728-85-0 |
|---|---|
Molecular Formula |
C19H34SSn |
Molecular Weight |
413.3 g/mol |
IUPAC Name |
benzylsulfanyl(tributyl)stannane |
InChI |
InChI=1S/C7H8S.3C4H9.Sn/c8-6-7-4-2-1-3-5-7;3*1-3-4-2;/h1-5,8H,6H2;3*1,3-4H2,2H3;/q;;;;+1/p-1 |
InChI Key |
DWZDMTKSHGBFKM-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)SCC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Reactivity Differences
- Sulfur vs. Hydrogen/Chloride/Oxide Groups : The benzylsulfanyl group in this compound introduces sulfur-based nucleophilicity, contrasting with the reducing capability of tributyltin hydride (SnBu₃H) or the electrophilic nature of tributyltin chloride (SnBu₃Cl) .
- Solubility: Like other tributyltin compounds, this compound is soluble in non-polar solvents (e.g., hexanes, EtOAc) but may exhibit slightly enhanced polarity due to the benzylsulfanyl group compared to tributylstannane .
- Stability : The sulfur moiety may increase susceptibility to oxidation compared to tributyltin oxide (SnBu₃O), which is relatively stable under ambient conditions .
Spectroscopic Properties
- NMR Data : While direct data for this compound is unavailable, analogous sulfur-containing compounds (e.g., Benzyl(1-(2-methoxyphenyl)vinyl)sulfane in ) show distinct ¹H NMR shifts for benzyl protons (δ ~3.8–4.2 ppm) and tin-coupled satellites in ¹¹⁹Sn NMR .
- IR Spectroscopy : The S-Sn stretching vibration is expected near 500–600 cm⁻¹, differentiating it from Sn-Cl (~600–650 cm⁻¹) or Sn-O (~400–450 cm⁻¹) modes in related compounds .
Research Findings and Challenges
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